An In-Depth Technical Guide to Bromo-PEG6-Boc: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Bromo-PEG6-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of targeted protein degradation. At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges a target protein-binding ligand with an E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of Bromo-PEG6-Boc, a widely utilized polyethylene glycol (PEG)-based linker, detailing its chemical properties, primary function in PROTAC synthesis, and the experimental methodologies for its application.
Bromo-PEG6-Boc: Chemical Identity and Core Function
Bromo-PEG6-Boc is a heterobifunctional linker composed of a six-unit polyethylene glycol chain functionalized with a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and improved solubility, to the resulting PROTAC molecule. The terminal bromine serves as a reactive handle for conjugation to a nucleophilic group on a target protein or E3 ligase ligand, while the Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions for subsequent conjugation.
The primary function of Bromo-PEG6-Boc is to serve as a versatile building block in the modular synthesis of PROTACs. Its defined length and flexible nature allow for the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Data
The following tables summarize the key quantitative data for Bromo-PEG6-Boc and the general impact of PEG linkers on the physicochemical properties of PROTACs.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C19H37BrO8 | [] |
| Molecular Weight | 473.40 g/mol | [] |
| CAS Number | 1393330-41-0 | [] |
| Appearance | Colorless to pale yellow oil/liquid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Purity | Typically >95% | N/A |
| Physicochemical Property | Impact of PEG Linker | Reference |
| Solubility | Increases aqueous solubility | [2][3] |
| Lipophilicity (LogP) | Generally decreases | [4] |
| Cell Permeability | Can be modulated; not a direct correlation | [4] |
| Metabolic Stability | Generally good, but can be susceptible to oxidation | [3] |
| Flexibility | High, allowing for optimal ternary complex formation | [3] |
Experimental Protocols
Representative Protocol: Solid-Phase Synthesis of a PROTAC using Bromo-PEG6-Boc
This protocol describes a general workflow for the synthesis of a PROTAC where an E3 ligase ligand is first immobilized on a solid support, followed by the sequential addition of the Bromo-PEG6-Boc linker and the target protein ligand.
Materials:
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E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid).
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Solid support resin (e.g., aminomethyl polystyrene resin).
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Bromo-PEG6-Boc.
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Target protein ligand with a nucleophilic functional group (e.g., a primary amine or thiol).
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Coupling reagents (e.g., HATU, HOBt).
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Bases (e.g., DIPEA).
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Solvents (e.g., DMF, DCM).
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Deprotection reagent (e.g., TFA in DCM).
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Cleavage cocktail (e.g., TFA/water/TIPS).
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Analytical and preparative HPLC.
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Mass spectrometer.
Procedure:
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Immobilization of E3 Ligase Ligand:
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Swell the aminomethyl resin in DMF.
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In a separate vessel, activate the carboxylic acid of the E3 ligase ligand with HATU and HOBt in the presence of DIPEA in DMF.
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Add the activated E3 ligase ligand solution to the swollen resin and shake at room temperature for 16-24 hours.
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Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
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Linker Coupling:
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Swell the E3 ligase-functionalized resin in DMF.
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To the resin, add a solution of Bromo-PEG6-Boc (2-3 equivalents) and a non-nucleophilic base such as DIPEA (4-6 equivalents) in DMF.
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Shake the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.
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Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
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-
Boc Deprotection:
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Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours to remove the Boc protecting group from the linker, exposing the terminal amine.
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Wash the resin with DCM, neutralize with a 10% solution of DIPEA in DCM, and then wash again with DCM and DMF.
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Target Protein Ligand Coupling:
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Activate the carboxylic acid of the target protein ligand (if applicable) using coupling reagents as in step 1.
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Add the activated target protein ligand solution to the resin and shake at room temperature for 16-24 hours.
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Alternatively, if the target protein ligand has a nucleophilic handle, it can be coupled to the deprotected amine via other conjugation chemistries.
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Cleavage and Purification:
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Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the PROTAC from the solid support.
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Filter the resin and collect the filtrate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude PROTAC using preparative reverse-phase HPLC.
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Characterize the final product by LC-MS and NMR.
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Protocol for Ternary Complex Formation Assay (Representative)
Several biophysical techniques can be used to assess the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
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Purified, tagged target protein (e.g., His-tagged).
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Purified, tagged E3 ligase complex (e.g., GST-tagged).
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TR-FRET donor antibody (e.g., anti-His-Terbium).
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TR-FRET acceptor antibody (e.g., anti-GST-d2).
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Synthesized PROTAC.
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Assay buffer.
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Microplate reader capable of TR-FRET measurements.
Procedure:
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Prepare a serial dilution of the PROTAC in the assay buffer.
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In a suitable microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
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Add the TR-FRET donor and acceptor antibodies to the wells.
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Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
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Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and acceptor.
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Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
Bromo-PEG6-Boc is a fundamental and versatile tool in the development of PROTACs. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an attractive choice for researchers aiming to synthesize novel protein degraders. The ability to modulate the physicochemical properties of PROTACs through the rational selection of linkers like Bromo-PEG6-Boc is a critical aspect of designing effective and drug-like therapeutic agents. This technical guide provides a foundational understanding of Bromo-PEG6-Boc, offering valuable insights into its application for professionals in the field of drug discovery and development.
